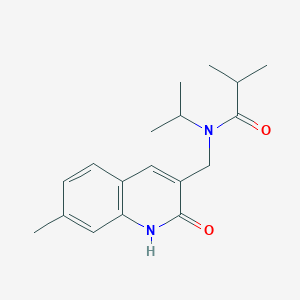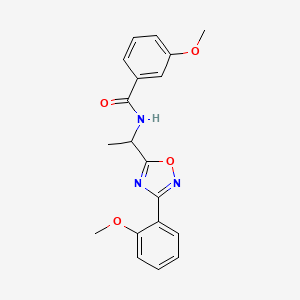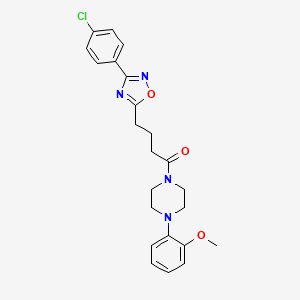![molecular formula C22H22N4O2 B7699056 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7699056.png)
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide, commonly known as IQ-1S, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of IQ-1S involves its interaction with the Wnt/β-catenin signaling pathway. IQ-1S binds to a protein called casein kinase 1α (CK1α), which is involved in the regulation of the Wnt/β-catenin pathway. By binding to CK1α, IQ-1S inhibits the activity of this protein, leading to the inhibition of the Wnt/β-catenin pathway.
Biochemical and Physiological Effects:
IQ-1S has been shown to have various biochemical and physiological effects. In cancer cells, IQ-1S inhibits cell proliferation and induces cell death. In neural stem cells, IQ-1S enhances the differentiation of these cells into neurons. In T cells, IQ-1S modulates the activity of these cells, leading to the suppression of the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of IQ-1S is its specificity for CK1α, which makes it a valuable tool for studying the Wnt/β-catenin pathway. However, IQ-1S has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be considered when using IQ-1S in lab experiments.
Orientations Futures
There are several future directions for research on IQ-1S. One area of research is the development of more potent and selective CK1α inhibitors based on the structure of IQ-1S. Another area of research is the investigation of the potential therapeutic applications of IQ-1S in cancer and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of IQ-1S in T cells and its potential applications in immunotherapy.
Conclusion:
In conclusion, IQ-1S is a compound with significant potential applications in various fields, including cancer research, neurobiology, and immunology. Its specificity for CK1α makes it a valuable tool for studying the Wnt/β-catenin pathway. However, its limitations need to be considered when using it in lab experiments. Further research is needed to fully understand the potential of IQ-1S in various fields and to develop more potent and selective CK1α inhibitors based on its structure.
Méthodes De Synthèse
The synthesis of IQ-1S involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This compound is then reacted with 1-isobutyl-1H-pyrazolo[3,4-b]quinoline-3-amine in the presence of triethylamine to yield IQ-1S.
Applications De Recherche Scientifique
IQ-1S has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and immunology. In cancer research, IQ-1S has been shown to inhibit the growth of cancer cells by targeting the Wnt/β-catenin signaling pathway. In neurobiology, IQ-1S has been demonstrated to enhance the differentiation of neural stem cells into neurons. In immunology, IQ-1S has been found to modulate the activity of T cells, which play a crucial role in the immune response.
Propriétés
IUPAC Name |
2-methoxy-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14(2)13-26-21-17(12-15-8-4-6-10-18(15)23-21)20(25-26)24-22(27)16-9-5-7-11-19(16)28-3/h4-12,14H,13H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMYPUPHLJVAFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7698986.png)



![ethyl 4-({N'-[(E)-(4-{[(1-phenylethyl)carbamoyl]methoxy}phenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7699006.png)
![3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699020.png)
![N-benzyl-2,5-dichloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7699030.png)
![5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-methyl-N-propylbenzamide](/img/structure/B7699031.png)



